molecular formula C18H14N4O4 B12609106 N~1~,N~3~-Bis(2-nitrophenyl)benzene-1,3-diamine CAS No. 651048-09-8

N~1~,N~3~-Bis(2-nitrophenyl)benzene-1,3-diamine

Cat. No.: B12609106
CAS No.: 651048-09-8
M. Wt: 350.3 g/mol
InChI Key: UAASZUXZKZPLPW-UHFFFAOYSA-N
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Description

N~1~,N~3~-Bis(2-nitrophenyl)benzene-1,3-diamine is an organic compound that belongs to the class of substituted diaminobenzenes These compounds are known for their diverse applications in organic synthesis, materials science, and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N~3~-Bis(2-nitrophenyl)benzene-1,3-diamine typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 2-nitroaniline with 1,3-dibromobenzene under basic conditions. The reaction is carried out in the presence of a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: N1,N~3~-Bis(2-nitrophenyl)benzene-1,3-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N~1~,N~3~-Bis(2-nitrophenyl)benzene-1,3-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N~3~-Bis(2-nitrophenyl)benzene-1,3-diamine is largely dependent on its chemical structure and the specific application. For instance, in reduction reactions, the nitro groups are reduced to amino groups through the transfer of hydrogen atoms facilitated by a catalyst. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding or other non-covalent interactions .

Comparison with Similar Compounds

    N~1~,N~3~-Bis(4-nitrophenyl)benzene-1,3-diamine: Similar structure but with nitro groups in the para position.

    N~1~,N~3~-Bis(2-aminophenyl)benzene-1,3-diamine: The reduced form of the compound with amino groups instead of nitro groups.

    N~1~,N~3~-Bis(2-chlorophenyl)benzene-1,3-diamine: Similar structure but with chloro groups instead of nitro groups.

Uniqueness: N1,N~3~-Bis(2-nitrophenyl)benzene-1,3-diamine is unique due to the presence of nitro groups, which impart distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of various functional materials and biologically active compounds .

Properties

CAS No.

651048-09-8

Molecular Formula

C18H14N4O4

Molecular Weight

350.3 g/mol

IUPAC Name

1-N,3-N-bis(2-nitrophenyl)benzene-1,3-diamine

InChI

InChI=1S/C18H14N4O4/c23-21(24)17-10-3-1-8-15(17)19-13-6-5-7-14(12-13)20-16-9-2-4-11-18(16)22(25)26/h1-12,19-20H

InChI Key

UAASZUXZKZPLPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=CC(=CC=C2)NC3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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